Diosmetin 7-O-beta-D-glucopyranoside
Overview
Description
Eridictiol, also known as eriodictyol, is a flavonoid belonging to the flavanones subclass. It is abundantly present in various medicinal plants, citrus fruits, and vegetables. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective properties .
Mechanism of Action
Target of Action
It is known to have antioxidant activity , suggesting that it may interact with biological targets involved in oxidative stress and inflammation.
Biochemical Pathways
Diosmetin-7-O-beta-D-glucopyranoside affects several biochemical pathways. It has been reported to alleviate arachidonic acid-induced thrombosis by inhibiting the inflammatory reaction, coagulation cascade reaction, and arachidonic acid metabolism pathways .
Result of Action
The molecular and cellular effects of Diosmetin-7-O-beta-D-glucopyranoside’s action include the suppression of endothelial-mesenchymal transformation and reduction of endoplasmic reticulum stress in cardiac fibrosis . It also alleviates arachidonic acid-induced thrombosis .
Biochemical Analysis
Biochemical Properties
Diosmetin-7-O-beta-D-glucopyranoside has been found to interact with various biomolecules in biochemical reactions. For instance, it has been observed to suppress the expression level of Src phosphorylation .
Cellular Effects
In cellular processes, Diosmetin-7-O-beta-D-glucopyranoside has been shown to maintain endothelial appearance and endothelial marker expression . This suggests that it has a significant impact on cell function.
Molecular Mechanism
At the molecular level, Diosmetin-7-O-beta-D-glucopyranoside exerts its effects by interacting with biomolecules and influencing gene expression. For example, it has been found to suppress the expression level of Src phosphorylation .
Temporal Effects in Laboratory Settings
It has been observed to maintain its effects on endothelial appearance and endothelial marker expression .
Dosage Effects in Animal Models
The effects of Diosmetin-7-O-beta-D-glucopyranoside at different dosages in animal models have not been fully explored. It has been found to exhibit significant anti-thrombotic activity in a zebrafish model when combined with other compounds .
Metabolic Pathways
It has been found to influence the expression levels of several genes involved in the arachidonic acid metabolism pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eridictiol can be synthesized through various methods. One common method involves the use of engineered microorganisms. For example, Escherichia coli can be engineered to produce eridictiol from simple carbon substrates like D-glucose. This method involves two strains of E. coli: one for the synthesis of p-coumaric acid from D-glucose and the other for the synthesis of eridictiol from p-coumaric acid .
Another method involves the use of Corynebacterium glutamicum, which can produce eridictiol directly from tyrosine. This method involves optimizing the biosynthetic module of naringenin, the upstream intermediate for eridictiol production, and introducing genes for the synthesis of eridictiol from naringenin .
Industrial Production Methods
Industrial production of eridictiol often involves extraction from natural sources such as medicinal plants, citrus fruits, and vegetables. Ultrasound-assisted extraction is one method used to extract eridictiol from plant leaves .
Chemical Reactions Analysis
Types of Reactions
Eridictiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of eridictiol can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Eridictiol has numerous scientific research applications due to its diverse pharmacological properties. It has been studied for its potential use in treating various diseases and conditions, including:
Antioxidant: Eridictiol has been shown to protect cells from oxidative stress by scavenging free radicals.
Anti-inflammatory: It can modulate pro-inflammatory cytokines and reduce inflammation.
Anti-cancer: Eridictiol has been found to inhibit the proliferation and metastasis of cancer cells and induce apoptosis.
Cardioprotective: Eridictiol can protect the heart from damage and improve cardiovascular health.
Anti-diabetic: It has been shown to improve insulin sensitivity and reduce blood glucose levels.
Anti-obesity: Eridictiol can help in weight management by modulating lipid metabolism.
Hepatoprotective: It protects the liver from damage and supports liver health.
Comparison with Similar Compounds
Eridictiol is similar to other flavonoids in the flavanones subclass, such as naringenin, hesperetin, and homoeriodictyol. it has unique properties that set it apart from these compounds. For example, eridictiol has been shown to have stronger antioxidant and anti-inflammatory effects compared to naringenin and hesperetin . Additionally, its ability to modulate specific molecular pathways, such as the Nrf2/HO-1 and P38 MAPK/GSK-3β/ZEB1 pathways, makes it a unique compound with potential therapeutic applications .
List of Similar Compounds
- Naringenin
- Hesperetin
- Homoeriodictyol
Eridictiol’s unique combination of pharmacological properties and its ability to modulate specific molecular pathways make it a promising compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUHPOMCLBLCOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20126-59-4 | |
Record name | Diosmetin 7-O-beta-D-glucopyranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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